This compound can be classified under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is particularly noted for its potential applications as a pharmaceutical agent, especially in the development of Bcl-2 inhibitors, which are relevant in cancer therapy . The structural complexity and functional groups present in 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one make it a subject of interest for synthetic organic chemistry and drug design.
The synthesis of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one can be achieved through several methods, often involving multi-step reactions. While specific protocols may vary, a common approach includes:
Technical parameters such as temperature, reaction time, and molar ratios of reactants are crucial for optimizing yield and purity.
The molecular structure of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one can be described as follows:
X-ray crystallography or advanced NMR techniques could provide further insights into the three-dimensional conformation and spatial arrangement of atoms within the molecule, revealing intramolecular interactions such as hydrogen bonding .
1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one is likely to participate in various chemical reactions typical for imidazolidinones:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one is primarily linked to its role as a Bcl-2 inhibitor. Bcl-2 is an anti-apoptotic protein that plays a critical role in regulating cell death:
Further studies involving molecular docking simulations could elucidate specific binding sites and affinities, enhancing our understanding of its therapeutic potential.
The physical and chemical properties of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one include:
These properties are essential for formulating the compound into drug delivery systems.
The applications of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one extend primarily into medicinal chemistry:
Ongoing research may uncover additional applications in other therapeutic areas or lead to derivatives with enhanced efficacy and selectivity.
The construction of the imidazolidin-2-one core represents a critical initial phase in synthesizing 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one. Two principal methodologies dominate this process, each with distinct advantages in terms of atom economy and functional group tolerance.
Carbonylative Cyclization: The most efficient approach employs carbonyl transfer agents to convert 1,2-diamines into the cyclic urea structure. Carbonyldiimidazole (CDI) serves as a preferred carbonyl source due to its controlled reactivity and commercial availability. This method involves reacting 1,2-diaminoethane derivatives with CDI in anhydrous tetrahydrofuran or dichloromethane under nitrogen atmosphere, typically at 0-25°C for 2-4 hours. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of CDI, forming a carbonylimidazolide intermediate. Subsequent intramolecular cyclization by the secondary amine generates the imidazolidin-2-one ring with imidazole as a byproduct [2] [9]. Catalytic amounts (5-10 mol%) of 4-dimethylaminopyridine significantly enhance reaction kinetics and yields (typically 75-90%) by facilitating carbonyl transfer [2].
Alternative Carbonyl Sources: Phosgene equivalents like triphosgene offer cost advantages but present handling challenges due to toxicity and moisture sensitivity. These reagents require carefully controlled conditions: slow addition to cooled (-10°C) diamine solutions in the presence of tertiary amine bases (e.g., triethylamine) to buffer generated hydrogen chloride. While yielding 65-80% of the imidazolidinone core, this method necessitates rigorous purification to remove ionic byproducts [2]. Sustainable approaches utilize dialkyl carbonates (dimethyl carbonate, diethyl carbonate) activated by Lewis acid catalysts like copper(II) nitrate. This method operates at elevated temperatures (80-120°C) and achieves moderate yields (50-70%) but improves atom economy [2].
Table 1: Comparison of Imidazolidinone Core Formation Methods
Carbonyl Source | Conditions | Catalyst/Additive | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Carbonyldiimidazole (CDI) | 0-25°C, anhydrous THF/DCM | 4-Dimethylaminopyridine (5-10 mol%) | 75-90% | High purity, mild conditions; higher cost |
Triphosgene | -10°C to RT, base required | Triethylamine | 65-80% | Cost-effective; toxicity concerns, byproduct removal |
Dimethyl carbonate | 80-120°C, sealed vessel | Copper(II) nitrate (10 mol%) | 50-70% | Sustainable; moderate yields, higher temperatures |
The introduction and modification of the 3-phenylazepane subunit requires strategic bond formation between the seven-membered azepane ring and the imidazolidinone core or its precursors. Two principal synthetic approaches have been developed, each offering distinct regioselectivity profiles.
Nucleophilic Displacement: This method utilizes activated intermediates where the azepane nitrogen is rendered electrophilic. A highly effective protocol involves converting the azepane amine to the corresponding carbamoyl chloride using triphosgene in toluene at 0°C. This reactive species is subsequently treated with the pre-formed imidazolidinone anion (generated by deprotonation with sodium hydride in dimethylformamide) at -20°C to room temperature. This stepwise approach achieves 60-75% yields of the coupled product while minimizing dimerization. Protecting group strategies (e.g., tert-butoxycarbonyl for the azepane nitrogen) are often essential when functional groups with competing reactivity exist elsewhere in the molecule [3].
Transition Metal-Catalyzed Coupling: Palladium-catalyzed reactions offer superior tolerance for complex molecular architectures. Buchwald-Hartwig amination connects halogenated phenylazepanes (e.g., 3-(4-bromophenyl)azepane) with the imidazolidinone nitrogen. Optimal conditions employ palladium(II) acetate (3-5 mol%), XPhos ligand (6-10 mol%), and cesium carbonate base in toluene at 80-100°C. This method provides excellent regiocontrol (yields 70-85%) for attaching the phenylazepane moiety after imidazolidinone ring formation, particularly valuable for late-stage diversification [3]. Direct coupling between phenylazepane carboxylic acids and the imidazolidinone nitrogen is achieved using peptide coupling agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide combined with hydroxybenzotriazole in dichloromethane efficiently forms the critical amide bond (1-(3-Phenylazepane-1-carbonyl) linkage) with minimal racemization at stereocenters, yielding 80-92% of the coupled product [5].
Advanced catalytic methodologies enable precise stereocontrol and efficient ring formation critical for synthesizing enantiomerically pure 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one derivatives.
Asymmetric Hydrogenation: Chiral 3-phenylazepane precursors are synthesized via rhodium-catalyzed enantioselective hydrogenation of tetrasubstituted enamides. Using DuPhos-type ligands (e.g., (R,R)-Et-DuPhos) with [Rh(nbd)₂]BF₄ precatalyst under 50-100 psi hydrogen pressure in methanol at 25°C achieves enantiomeric excesses exceeding 95%. The chiral azepane is then coupled to the imidazolidinone core via carbamoyl chloride or direct amidation routes, preserving stereochemical integrity .
Ring-Closing Metathesis (RCM): Construction of the azepane ring itself employs Grubbs' catalysis. Diallylamine derivatives containing appropriate phenyl substituents undergo RCM using Grubbs II catalyst (5-7 mol%) in dichloromethane under reflux. Subsequent catalytic hydrogenation (Pd/C, H₂) saturates the resulting dihydroazepine, yielding the saturated 3-phenylazepane scaffold in 65-80% yield over two steps. This approach offers significant flexibility for introducing diverse substituents at the azepane 3-position [3].
Palladium-Catalyzed Carbonylation: A highly atom-economical route to the entire molecular framework utilizes palladium iodide/potassium iodide catalytic systems under oxidative conditions. This method enables the direct carbonylative cyclization of appropriately functionalized precursors (e.g., aminoethylamino-phenyl derivatives) using carbon monoxide and oxygen. Operating at 10 bar CO pressure and 90-100°C in dimethylacetamide solvent, this system generates water as the only byproduct. The catalytic cycle involves nitrogen palladation, CO insertion, and intramolecular nucleophilic displacement, achieving 60-75% yields of the bicyclic target structure [2].
Isolation of pure 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one requires careful selection of purification techniques due to the compound's intermediate polarity and potential for residual solvents or byproducts.
Recrystallization: This method is preferred for large-scale (>1 gram) purification due to its scalability and superior purity outcomes. Optimal solvent systems include ethyl acetate/n-hexane mixtures (3:1 v/v) or ethanol/water (4:1 v/v). The compound exhibits moderate solubility in ethyl acetate at elevated temperatures (50-60°C) but low solubility at 0-5°C, enabling efficient recovery (crystallization yields 70-85%). Slow cooling rates (0.5°C/minute) promote the formation of large, pure crystals that readily exclude impurities. For particularly stubborn impurities (e.g., dimeric ureas), sequential recrystallization from toluene followed by ethanol/water provides pharmaceutical-grade purity (>99.5% by HPLC). The crystalline form obtained from ethyl acetate/hexane is typically a non-hygroscopic polymorph suitable for long-term storage [4].
Chromatographic Purification: Silica gel chromatography remains indispensable for small-scale (<500 mg) purification or for separating complex mixtures of closely related analogs. Elution typically employs gradient systems starting with ethyl acetate in hexane (30% v/v) progressing to ethyl acetate/methanol (95:5 v/v). The target compound exhibits an Rf ≈ 0.35 in ethyl acetate/hexane (1:1) on analytical TLC. For more challenging separations (e.g., removal of des-phenyl impurities), medium-pressure liquid chromatography on reversed-phase C18 silica with acetonitrile/water gradients (40-70% acetonitrile over 30 minutes) offers superior resolution. Chromatographic recovery ranges from 60-75%, significantly lower than recrystallization due to irreversible adsorption on silica surfaces [4].
Table 2: Purification Performance Comparison
Technique | Optimal Conditions | Recovery Yield | Purity Achievable | Best Application Scope |
---|---|---|---|---|
Recrystallization | Ethyl acetate/hexane (3:1), slow cooling 50°C → 5°C | 70-85% | >99.5% (HPLC) | Large-scale production (>1g), final API purification |
Flash Chromatography | Silica gel, EtOAc/hexane (30%→70%) → EtOAc/MeOH (95:5) | 60-75% | 95-98% | Small-scale (<500mg), removal of structurally similar impurities |
Reversed-Phase MPLC | C18 silica, CH₃CN/H₂O (40%→70% CH₃CN) | 65-80% | >99% | Separation of polar byproducts, diastereomer resolution |
Maximizing the overall yield of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one requires systematic optimization of critical reaction parameters across the synthetic sequence.
Temperature Effects: The imidazolidinone cyclization exhibits strong temperature dependence. Below 20°C, CDI-mediated cyclization proceeds slowly but provides excellent chemoselectivity (>95% conversion in 24 hours). At 50°C, reaction completion occurs within 2 hours but may generate 5-8% of the bis-urea byproduct through over-reaction. The optimal compromise is 30-35°C for 6 hours, achieving >98% conversion with ≤2% bis-urea formation. Conversely, the amide coupling step between phenylazepane carboxylic acid and imidazolidinone benefits from mild exothermicity – yields increase from 75% at 0°C to 92% at 25°C, but further elevation to 40°C provides no improvement while risking epimerization of chiral centers .
Solvent Engineering: Solvent polarity dramatically influences reaction rates and equilibria. Apolar solvents (toluene, dichloromethane) favor nucleophilic displacement pathways by avoiding competitive solvation of nucleophiles. The coupling of phenylazepane carbamoyl chloride with imidazolidinone proceeds optimally in tetrahydrofuran (85% yield) due to balanced solvation of both the nucleophile and the ionic intermediates. Polar aprotic solvents like dimethylformamide accelerate reactions but promote elimination side products (up to 15% in dimethylformamide vs. <5% in tetrahydrofuran). For catalytic ring-closing metathesis, dilution is critical – concentrations below 0.05 M in dichloromethane suppress oligomerization, increasing azepane yields from 50% to 78% [2].
Catalyst and Stoichiometry Optimization: Precise stoichiometric control prevents wasteful byproduct formation. Employing 1.05 equivalents of CDI relative to diamine maximizes imidazolidinone yield while minimizing residual diamine (<1%) and avoiding excess CDI-derived impurities. For palladium-catalyzed steps, potassium iodide additive is essential – at 30 mol% relative to palladium(II) iodide, it prevents catalyst precipitation as palladium metal while enhancing turnover frequency 3-fold through formation of soluble tetraiodopalladate species. Substrate-to-catalyst ratios of 100:1 provide optimal cost efficiency without compromising yield in ring-closing metathesis [2].
Table 3: Reaction Parameter Optimization for Key Synthetic Steps
Reaction Step | Critical Parameter | Baseline Condition | Optimized Condition | Yield Improvement |
---|---|---|---|---|
Imidazolidinone cyclization (CDI) | Temperature | 0-5°C | 30-35°C | 75% → 90% |
Phenylazepane-imidazolidinone coupling | Solvent | Dichloromethane | Tetrahydrofuran | 70% → 85% |
Palladium-catalyzed carbonylation | KI additive | None | 30 mol% (vs Pd) | 45% → 65% |
Ring-closing metathesis (RCM) | Concentration | 0.2 M | 0.05 M | 50% → 78% |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: